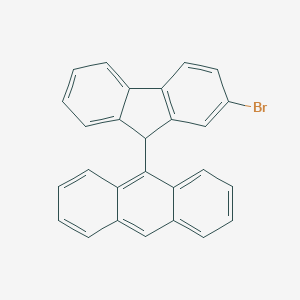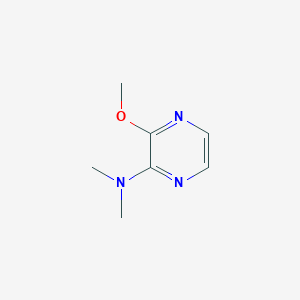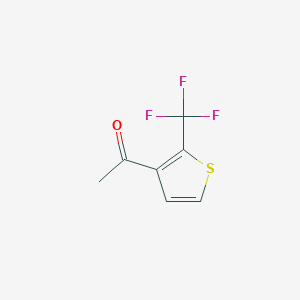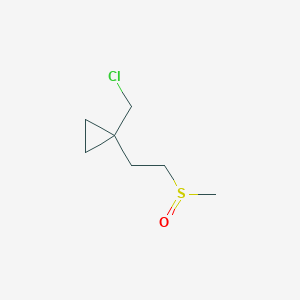
trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile: is a specialized chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is part of the nitrile family and is characterized by its unique molecular structure, which includes a cyclohexane ring with two acetonitrile groups attached at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile typically involves the reaction of cyclohexane derivatives with acetonitrile under specific conditions. One common method includes the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The reaction conditions often require the presence of a catalyst and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile may involve large-scale hydrogenation processes using specialized reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized products may include cyclohexane dicarboxylic acids.
Reduction: Reduced products include cyclohexane diamines.
Substitution: Substituted products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used as a building block for synthesizing more complex molecules. It is involved in the preparation of various ligands and catalysts .
Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways .
Industry: In the industrial sector, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: This compound has a similar structure but differs in the position of the nitrile groups.
trans-Cyclohexane-1,2-diamine: Another related compound with amine groups instead of nitriles.
Uniqueness: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is unique due to its specific stereochemistry and the presence of two nitrile groups. This configuration provides distinct reactivity and interaction profiles compared to similar compounds .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10-/m0/s1 |
InChI Key |
FGLZWKOCMIRVFJ-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC#N)CC#N |
Canonical SMILES |
C1CCC(C(C1)CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)



![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


phosphanium bromide](/img/structure/B13151309.png)
